5-Bromo-3-phenyl-1-(o-tolyl)-1H-pyrazole
Description
Significance of the Pyrazole (B372694) Core in Contemporary Chemical Science
The pyrazole nucleus, a five-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery and materials science. mdpi.com Its unique structural and electronic properties contribute to its metabolic stability and ability to act as a versatile pharmacophore. google.com Pyrazole-containing compounds have demonstrated a wide spectrum of biological activities, leading to their use in numerous FDA-approved drugs. chemicalbook.com The versatility of the pyrazole ring allows for the synthesis of a vast number of derivatives with diverse properties, making it a focal point of research in medicinal and agricultural chemistry. google.comchemicalbook.com
Overview of Substituted Pyrazoles in Advanced Research Domains
The functionalization of the pyrazole core gives rise to substituted pyrazoles, which have been the subject of extensive research. These derivatives are known to exhibit a broad range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. The specific substitutions on the pyrazole ring play a crucial role in determining the compound's pharmacological profile. In the realm of materials science, substituted pyrazoles have been investigated for their potential applications as luminescent and fluorescent agents, semiconductors, and organic light-emitting diodes. The ease of synthesis and the diverse chemical properties of substituted pyrazolines make them a popular subject of study. mdpi.com
Research Focus and Academic Relevance of 5-Bromo-3-phenyl-1-(o-tolyl)-1H-pyrazole
This compound is a specific substituted pyrazole that embodies the structural complexity and potential for diverse applications inherent to this class of compounds. While extensive research specifically on this molecule is not widely available in the public domain, its academic relevance can be inferred from the well-established importance of its constituent parts: the pyrazole core, and the bromo, phenyl, and o-tolyl substituents. The presence of a bromine atom, a phenyl group, and an o-tolyl group on the pyrazole ring is expected to influence its physicochemical properties and biological activity.
Below is a table of predicted physicochemical properties for this compound. It is important to note that these are computational estimates and may differ from experimental values.
| Property | Value |
| Molecular Formula | C₁₆H₁₃BrN₂ |
| Molecular Weight | 313.19 g/mol |
| XLogP3 | 4.8 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
| Exact Mass | 312.03166 g/mol |
| Monoisotopic Mass | 312.03166 g/mol |
| Topological Polar Surface Area | 17.5 Ų |
| Heavy Atom Count | 19 |
| Formal Charge | 0 |
| Complexity | 324 |
Note: The data in this table is computationally predicted and has not been experimentally verified.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H13BrN2 |
|---|---|
Molecular Weight |
313.19 g/mol |
IUPAC Name |
5-bromo-1-(2-methylphenyl)-3-phenylpyrazole |
InChI |
InChI=1S/C16H13BrN2/c1-12-7-5-6-10-15(12)19-16(17)11-14(18-19)13-8-3-2-4-9-13/h2-11H,1H3 |
InChI Key |
MKHGUCFKDNNHAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CC(=N2)C3=CC=CC=C3)Br |
Origin of Product |
United States |
Reaction Mechanisms and Kinetics of Pyrazole Derivatives
Mechanistic Pathways of Pyrazole (B372694) Ring Formation
The synthesis of the pyrazole ring is a cornerstone of heterocyclic chemistry, with several mechanistic pathways available for its construction. The specific pathway often depends on the starting materials and reaction conditions, leading to a diverse range of substituted pyrazole derivatives.
Cyclocondensation is a primary and widely utilized method for synthesizing the pyrazole nucleus. nih.govmdpi.com This approach typically involves the reaction of a bidentate nucleophile, such as hydrazine (B178648) or its derivatives, with a 1,3-dielectrophilic component. beilstein-journals.orgnih.gov The most classic example is the Knorr pyrazole synthesis, which uses 1,3-dicarbonyl compounds and hydrazines. mdpi.combeilstein-journals.org
The mechanism generally proceeds through the initial nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring. researchgate.net The regioselectivity of the reaction, particularly with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is a critical aspect. The outcome can be influenced by the electronic character of substituents and the reaction medium. For instance, the more nucleophilic nitrogen atom of a substituted hydrazine will preferentially attack the more electrophilic carbonyl carbon. nih.gov Variations of this method include the use of α,β-unsaturated ketones and acetylenic ketones as the 1,3-dielectrophile. nih.govmdpi.com In the case of α,β-unsaturated ketones, the reaction first forms a pyrazoline intermediate, which is then oxidized to the corresponding pyrazole. nih.govmdpi.com
The reaction conditions, such as pH, can significantly influence the reaction pathway and the distribution of regioisomers. researchgate.net Acid catalysis is often employed to activate the carbonyl group towards nucleophilic attack. rrbdavc.org
The 1,3-dipolar cycloaddition, also known as the Huisgen cycloaddition, is another powerful and versatile strategy for constructing the pyrazole ring. mdpi.com This reaction involves a 1,3-dipole, such as a diazo compound or a nitrile imine, reacting with a dipolarophile, which is typically an alkyne or an alkene. mdpi.comorganic-chemistry.org
When diazo compounds react with alkynes, it leads to the formation of the pyrazole ring in a concerted [3+2] cycloaddition. nih.govorganic-chemistry.org This method offers a high degree of regioselectivity, which can be controlled by the substituents on both the diazo compound and the alkyne. organic-chemistry.org For example, the reaction of diazo compounds generated in situ from N-tosylhydrazones with terminal alkynes can yield 1,3,5-trisubstituted pyrazoles. organic-chemistry.org Similarly, nitrile imines, often generated in situ from hydrazonoyl halides, react with alkynes to provide a direct route to various substituted pyrazoles. organic-chemistry.org This pathway is noted for its efficiency and tolerance of a wide range of functional groups. rsc.org
A key feature of this route is the ability to create highly functionalized pyrazoles that might be difficult to access through cyclocondensation methods. organic-chemistry.orgrsc.org
Intramolecular and Intermolecular Proton Transfer Dynamics in Pyrazole Systems
Proton transfer is a fundamental process in pyrazole chemistry, influencing the tautomeric equilibrium and reactivity of the system. The pyrazole ring contains both a pyrrole-like nitrogen (acidic NH) and a pyridine-like nitrogen (basic N), allowing for both intramolecular and intermolecular proton transfer. researchgate.net
Studies on 2-pyridyl pyrazoles have explored excited-state intramolecular proton transfer (ESIPT) within a five-membered N-H---N hydrogen-bonding system. acs.orgnih.gov In these systems, upon photoexcitation, a proton can be transferred from the pyrazole NH group to the nitrogen of the adjacent pyridyl ring. acs.orgnih.gov The dynamics of this process are sensitive to the molecular structure and the surrounding environment. The rate of ESIPT can be influenced by structural constraints; greater flexibility in the molecule can facilitate the necessary skeletal reorganization for proton transfer to occur. nih.gov For some derivatives, a significant energy barrier to ESIPT exists. acs.orgnih.gov
Intermolecular proton transfer is also significant, particularly in the formation of pyrazole dimers and aggregates, which are linked by hydrogen bonds. ias.ac.in In the dimeric form, a double proton transfer can occur in the excited state. nih.gov Theoretical studies using density functional theory (DFT) have been employed to calculate the activation energies for various proton transfer mechanisms, including single proton transfer, double proton transfer, and solvent-assisted proton transfer. ias.ac.in
| Proton Transfer Mechanism | Calculated Activation Energy Range (kcal/mol) |
|---|---|
| Single Proton Transfer (Interconversion) | 49.4 - 53.96 |
| Double Proton Transfer (Dimers) | 17.02 - 19.36 |
| Water-Assisted Proton Transfer | 26.62 - 31.78 |
| Ammonia-Assisted Proton Transfer | 17.25 - 22.46 |
Data sourced from theoretical studies on 3(5)-substituted pyrazoles. ias.ac.in
Kinetic Studies of Reactions Involving Pyrazole Derivatives
Kinetic studies provide crucial insights into the reaction mechanisms of pyrazole synthesis and subsequent reactions. For the Knorr pyrazole synthesis, kinetic data has been acquired using transient flow methods to understand the condensation of 1,3-diketones with phenylhydrazine (B124118). researchgate.netiscre28.org These studies help in developing microkinetic models that can describe the influence of reaction parameters like reactant concentrations and substituent effects on the rate of product formation and regioselectivity. iscre28.org The final aromatization step in the Knorr synthesis has been a subject of investigation, with different proposed mechanisms suggesting catalysis by the product, the diketone, or the hydrazine. iscre28.org
The kinetics of the oxidation of pyrazole derivatives have also been investigated. For instance, the oxidation of methylaminopyrazole formamidine (B1211174) (MAPF) by permanganate (B83412) ion was found to follow first-order kinetics with respect to the permanganate concentration and fractional-first-order dependence with respect to the MAPF concentration. sciencepublishinggroup.com The proposed mechanism involves the formation of an intermediate complex which then decomposes in the rate-determining step. sciencepublishinggroup.com
Reactivity of the Pyrazole Ring System: Electrophilic and Nucleophilic Processes
The pyrazole ring is aromatic and exhibits reactivity patterns that reflect this character. The electron density distribution in the ring, influenced by the two nitrogen atoms, dictates its behavior towards electrophiles and nucleophiles. ijraset.com
Electrophilic substitution reactions preferentially occur at the C4 position. rrbdavc.orgijraset.compharmaguideline.com The nitrogen atoms decrease the electron density at the C3 and C5 positions, making C4 the most nucleophilic carbon and thus the primary site for electrophilic attack. ijraset.compharmaguideline.comquora.com Common electrophilic substitution reactions include nitration, sulfonation, and halogenation, all of which predominantly yield the 4-substituted product. globalresearchonline.netscribd.com The reactivity towards electrophiles is higher in neutral or alkaline media, as protonation of the ring under acidic conditions makes it more resistant to attack. rrbdavc.org The N-H proton at the N1 position can be removed by a strong base, forming a pyrazole anion which shows enhanced reactivity towards electrophiles. ijraset.comresearchgate.net
Nucleophilic attacks are less common for the pyrazole ring itself but can occur at the C3 and C5 positions, especially if there are strong electron-withdrawing groups present or in fused ring systems. nih.gov Deprotonation at the C3 position by a strong base can lead to ring-opening. ijraset.compharmaguideline.com
Oxidation and Reduction Mechanisms of Pyrazole Derivatives
The pyrazole ring is generally stable towards oxidation. pharmaguideline.com Side chains attached to the carbon atoms of the ring can be oxidized, for example, by reagents like alkaline potassium permanganate, to yield the corresponding pyrazole carboxylic acids without affecting the ring itself. globalresearchonline.net However, oxidation can be a key step in certain synthetic routes. For instance, metal-mediated oxidation-induced N-N coupling of diazatitanacycles has been studied as a route to pyrazole formation. nih.govrsc.org In these mechanisms, the oxidation of a metal-ligand complex is a critical step for the reductive elimination that forms the N-N bond. nih.govrsc.org The oxidation of pyrazole derivatives by permanganate has been shown to proceed via the formation of an intermediate complex, followed by its decomposition into a radical species. sciencepublishinggroup.com
The pyrazole ring is also quite resistant to reduction under various chemical conditions. pharmaguideline.com While unsubstituted pyrazole is stable against catalytic and chemical reduction, N-phenyl derivatives can be reduced by sodium in ethanol (B145695) to the corresponding pyrazoline. globalresearchonline.net Catalytic hydrogenation can reduce the pyrazole ring first to pyrazoline and then to pyrazolidine. globalresearchonline.net
Despite a comprehensive search for spectroscopic data on the chemical compound 5-Bromo-3-phenyl-1-(o-tolyl)-1H-pyrazole, specific experimental values for its advanced structural characterization and spectroscopic analysis are not available in the public domain. Detailed research findings, including specific chemical shifts for ¹H and ¹³C NMR, 2D NMR correlations, IR vibrational frequencies, mass spectrometry fragmentation patterns, and UV-Vis absorption maxima, are required to construct a thorough and scientifically accurate article as outlined.
The provided outline necessitates a data-centric approach, including the generation of interactive data tables for each spectroscopic method. Without access to published research that has synthesized and characterized this specific compound, fulfilling the request with the required level of detail and accuracy is not possible at this time.
General principles of spectroscopic analysis for similar pyrazole derivatives can be discussed, but this would not adhere to the strict instruction of focusing solely on "this compound" and would involve speculation rather than factual reporting. Therefore, in the absence of the necessary experimental data, the generation of the requested article is not feasible.
Advanced Structural Characterization and Spectroscopic Analysis
X-ray Diffraction Studies for Solid-State Molecular Architecture and Crystal Packing
A comprehensive search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), did not yield any specific X-ray diffraction studies for the compound 5-Bromo-3-phenyl-1-(o-tolyl)-1H-pyrazole. Consequently, detailed research findings, including crystallographic data such as unit cell parameters, space group, and key bond lengths and angles, are not available.
Without experimental data from X-ray crystallography, a definitive analysis of the solid-state molecular architecture and crystal packing of this specific compound cannot be provided. Information regarding intermolecular interactions, such as hydrogen bonds, halogen bonds, or π-π stacking interactions, which govern the three-dimensional arrangement of molecules in the crystal lattice, remains undetermined.
Therefore, the generation of data tables and a detailed discussion of the crystal packing for this compound is not possible at this time.
Computational Chemistry and Theoretical Investigations
Quantum Mechanical (QM) Calculations for Electronic Structure and Properties
Quantum mechanical calculations are fundamental to modern chemistry, enabling the detailed investigation of the electronic structure and inherent properties of molecules. For pyrazole (B372694) derivatives, these calculations are crucial for understanding their geometry, stability, and spectroscopic characteristics.
Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule (its ground state geometry) and its energy. nih.govnih.gov For pyrazole derivatives, calculations are often performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set like 6-311++G(d,p). derpharmachemica.com This approach allows for the precise calculation of geometric parameters such as bond lengths and bond angles. nih.govderpharmachemica.com The optimized structure corresponds to a true minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in vibrational analysis. researchgate.net
| Parameter | Description | Typical Calculated Value (Å or °) |
| Bond Lengths | ||
| N1-N2 | Length of the nitrogen-nitrogen bond in the pyrazole ring. | ~ 1.35 Å |
| N2-C3 | Length of the bond between nitrogen and the carbon bearing the phenyl group. | ~ 1.33 Å |
| C3-C4 | Length of the carbon-carbon bond within the pyrazole ring. | ~ 1.42 Å |
| C4-C5 | Length of the carbon-carbon bond within the pyrazole ring. | ~ 1.38 Å |
| C5-N1 | Length of the bond between nitrogen and the carbon bearing the bromo group. | ~ 1.38 Å |
| C5-Br | Length of the bond between the pyrazole ring and the bromine atom. | ~ 1.88 Å |
| Bond Angles | ||
| C5-N1-N2 | Angle within the pyrazole ring at the N1 position. | ~ 112° |
| N1-N2-C3 | Angle within the pyrazole ring at the N2 position. | ~ 105° |
| N2-C3-C4 | Angle within the pyrazole ring at the C3 position. | ~ 111° |
| C3-C4-C5 | Angle within the pyrazole ring at the C4 position. | ~ 106° |
| C4-C5-N1 | Angle within the pyrazole ring at the C5 position. | ~ 106° |
Table 1. Representative theoretical geometric parameters for a substituted pyrazole ring calculated using DFT methods. The values are illustrative and based on findings for similar pyrazole structures.
Quantum mechanical calculations are highly effective in predicting and interpreting spectroscopic data. Theoretical predictions serve as a valuable tool for assigning experimental spectra and confirming molecular structures. nih.govmdpi.com
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. nih.govasrjetsjournal.org These theoretical values are often in good agreement with experimental data, aiding in the assignment of complex spectra. nih.govasrjetsjournal.org For pyrazole derivatives, calculations can accurately predict the chemical shifts for the protons and carbons of the pyrazole core and the phenyl, tolyl, and bromo substituents. mdpi.com
IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in an infrared (IR) spectrum. derpharmachemica.com The calculated frequencies and their corresponding vibrational modes (e.g., stretching, bending) help in the detailed assignment of the experimental FT-IR spectrum. derpharmachemica.comnih.gov For pyrazole derivatives, characteristic vibrations include N-N stretching, C=N stretching, and C-H vibrations of the aromatic rings. derpharmachemica.com
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic transitions of a molecule, which correspond to its absorption of ultraviolet-visible (UV-Vis) light. mdpi.comresearchgate.net These calculations provide the absorption wavelengths (λmax) and oscillator strengths, which can be compared with experimental UV-Vis spectra to understand the electronic structure and chromophores within the molecule. mdpi.com The calculations can also be performed to account for solvent effects. mdpi.com
| Spectroscopic Technique | Parameter | Predicted Value (Illustrative) |
| ¹H NMR | Chemical Shift (δ) | Pyrazole H-4: ~6.3 ppm; Aromatic Protons: 7.2-8.0 ppm |
| ¹³C NMR | Chemical Shift (δ) | Pyrazole C-3, C-4, C-5: 95-162 ppm; Aromatic Carbons: 120-140 ppm |
| IR | Wavenumber (cm⁻¹) | C=N stretch: ~1570 cm⁻¹; C=C stretch (aromatic): 1500-1600 cm⁻¹ |
| UV-Vis | λmax | ~250-265 nm |
Table 2. Illustrative predicted spectroscopic parameters for phenyl-substituted pyrazole derivatives based on QM calculations reported in the literature.
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govresearchgate.net This method is instrumental in medicinal chemistry for screening potential drug candidates and understanding their mechanism of action at a molecular level. alrasheedcol.edu.iqbiointerfaceresearch.com For pyrazole derivatives, which are known for a wide range of biological activities, docking studies can identify key interactions with therapeutic targets like protein kinases or enzymes. nih.govnih.gov
The simulation process involves placing the ligand, such as 5-Bromo-3-phenyl-1-(o-tolyl)-1H-pyrazole, into the active site of a target protein. The software then calculates the most favorable binding poses and estimates the binding affinity, usually expressed as a binding energy score (in kcal/mol). nih.gov Analysis of the docked poses reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. researchgate.netalrasheedcol.edu.iq For example, studies on similar pyrazole compounds have shown interactions with key amino acid residues like lysine (B10760008), tyrosine, and serine in the active sites of enzymes like BRAF(V600E) and VEGFR-2. nih.govnih.govnih.gov
| Target Protein (PDB ID) | Ligand (Example Pyrazole Derivative) | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |
| VEGFR-2 (2QU5) | 2-(4-chlorophenyl)-5-(pyrazol-4-yl)-1,3,4-thiadiazole | -10.09 | Cys919, Asp1046 | Hydrogen Bond |
| CDK2 (2VTO) | 3-(4-chlorophenyl)-N-(thiadiazol-2-yl)-pyrazole-4-carboxamide | -10.35 | Leu83, Lys33 | Hydrogen Bond, Hydrophobic |
| BRAF(V600E) (1UWJ) | 1-(benzyl)-3-phenyl-1-(pyrazol-3-yl)urea | -8.50 | Cys532, Trp531 | Hydrogen Bond, π-π Stacking |
Table 3. Examples of molecular docking results for various pyrazole derivatives with different protein targets, illustrating the type of data obtained from such simulations.
Molecular Dynamics (MD) Simulations for Conformational Space and Dynamic Behavior
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov An MD simulation provides detailed information on the conformational flexibility and dynamic behavior of a molecule like this compound. derpharmachemica.com It can also be used to assess the stability of a ligand-protein complex predicted by molecular docking. nih.gov
In a typical MD simulation, the forces between atoms are calculated, and Newton's equations of motion are used to predict their subsequent positions and velocities. By running the simulation for a sufficient length of time (nanoseconds to microseconds), it is possible to observe conformational changes, the flexibility of different parts of the molecule, and its interactions with its environment (e.g., solvent molecules). When applied to a ligand-protein complex, MD simulations can validate the stability of the binding pose. The analysis of parameters like the root-mean-square deviation (RMSD) of the ligand within the binding site can indicate whether the ligand remains stably bound or if it is likely to dissociate. nih.gov
Hirshfeld Surface Analysis for Intermolecular Interactions in Crystalline States
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. najah.edunajah.edu This method partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. The resulting Hirshfeld surface provides a unique picture of the molecular shape in the crystalline environment.
By mapping properties like dnorm (normalized contact distance) onto the surface, it is possible to identify specific regions involved in intermolecular contacts. Red spots on the dnorm map indicate close contacts, often corresponding to hydrogen bonds, while blue regions represent weaker or longer-range contacts. najah.edu
| Interaction Type | Percentage Contribution (%) | Description |
| H···H | 30 - 45% | Represents van der Waals forces and is often the most significant contributor to crystal packing. researchgate.net |
| C···H / H···C | 10 - 20% | Indicates interactions between carbon and hydrogen atoms, often associated with C-H···π contacts. |
| H···Br / Br···H | 5 - 15% | Represents contacts involving the bromine atom, which can act as a weak hydrogen bond acceptor. |
| C···C | 3 - 8% | Suggests the presence of π–π stacking interactions between aromatic rings. |
| N···H / H···N | 2 - 7% | Contacts involving the pyrazole nitrogen atoms. |
Table 4. Illustrative percentage contributions of various intermolecular contacts derived from Hirshfeld surface analysis for a bromo-substituted heterocyclic compound.
Theoretical Insights into Reactivity and Selectivity of Pyrazole Derivatives
Theoretical calculations offer profound insights into the chemical reactivity and selectivity of pyrazole derivatives. nih.gov By analyzing the electronic structure, it is possible to predict how a molecule will behave in a chemical reaction.
Frontier Molecular Orbital (FMO) Theory: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. derpharmachemica.com A small gap suggests the molecule is more polarizable and reactive. The locations of the HOMO and LUMO densities indicate the likely sites for electrophilic and nucleophilic attack, respectively.
Molecular Electrostatic Potential (MEP): An MEP map is a color-coded representation of the electrostatic potential on the surface of a molecule. nih.gov It visually identifies the electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of the molecule. asrjetsjournal.org For pyrazole derivatives, MEP maps can highlight the nucleophilic character of the pyrazole nitrogen atoms and potential electrophilic sites on the aromatic rings, helping to predict the regioselectivity of substitution reactions. najah.edu
Molecular Interactions and Ligand Design Principles
Coordination Chemistry of Pyrazole (B372694) Derivatives as Ligands
Pyrazole and its derivatives are extensively utilized as ligands in coordination chemistry due to the presence of a basic pyridinic nitrogen atom (N2) which can readily coordinate to a metal center. researchgate.net The N1-nitrogen, if unsubstituted, possesses an acidic proton, and its deprotonation yields the pyrazolate anion, a versatile bridging ligand. However, in 5-Bromo-3-phenyl-1-(o-tolyl)-1H-pyrazole, the N1 position is substituted with a bulky o-tolyl group, precluding N-H deprotonation and preventing its action as a simple bridging pyrazolate.
This specific compound, therefore, primarily functions as a neutral monodentate ligand through its N2 nitrogen atom. The coordination behavior is significantly influenced by the steric hindrance imposed by the large phenyl and o-tolyl groups flanking the coordinating nitrogen. These bulky substituents can dictate the geometry of the resulting metal complex and may limit the number of ligands that can coordinate to a single metal center.
Table 1: Potential Coordination Modes of Pyrazole-Based Ligands
| Coordination Mode | Description | Applicability to this compound |
| Neutral Monodentate | The pyrazole ring coordinates to a single metal center via the N2 nitrogen atom. | Primary mode. The N1 is blocked by the o-tolyl group. |
| Anionic Monodentate | The deprotonated pyrazolate anion coordinates to one metal center. | Not applicable. The N1 position is substituted. |
| Exo-bidentate (Bridging) | The deprotonated pyrazolate anion bridges two metal centers using both N1 and N2. | Not applicable. The N1 position is substituted. |
Chelation involves the formation of a ring structure when a polydentate ligand binds to a metal ion at two or more points. For a pyrazole derivative to act as a chelating agent, it must possess an additional donor group positioned suitably to form a stable chelate ring (typically 5- or 6-membered) with the metal ion. For instance, ligands like 2-(1H-pyrazol-3-yl)pyridine contain a second nitrogen donor atom that allows for N,N-chelation.
The subject compound, this compound, in its native form, does not possess an additional donor group for chelation. It acts as a monodentate ligand. However, the phenyl or o-tolyl rings could be functionalized with donor groups (e.g., -OH, -COOH, -NH2) to create a multidentate ligand capable of chelation. Without such functionalization, its interaction with metal ions is limited to simple coordination rather than chelation.
The synthesis of metal complexes involving pyrazole ligands is typically achieved by reacting the pyrazole derivative with a suitable metal salt in an appropriate solvent. nih.gov For this compound, a potential synthesis would involve dissolving the compound and a metal salt, such as a metal(II) halide or nitrate, in a solvent like ethanol (B145695), methanol, or acetonitrile. The resulting complex would then be isolated by crystallization.
The characterization of such complexes relies on a suite of spectroscopic and analytical techniques:
Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of the metal complex, revealing bond lengths, bond angles, coordination geometry, and intermolecular interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the structure of the ligand and to observe changes in chemical shifts upon coordination to a metal ion.
Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the pyrazole ring upon coordination can be observed, providing evidence of the metal-ligand bond formation.
Elemental Analysis: This technique confirms the empirical formula of the synthesized complex.
For a complex of this compound, one would expect to observe a downfield shift in the 1H NMR signals of the protons nearest to the coordinating N2 atom and changes in the IR stretching frequencies associated with the C=N bond of the pyrazole ring.
Applications in Metal-Organic Frameworks (MOFs) and Porous Materials
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. Pyrazole-based ligands are attractive for MOF synthesis due to their rigid structure and effective coordinating ability. rsc.orgmdpi.com Bifunctional or multifunctional pyrazole ligands, often containing carboxylate groups, are used to build robust, porous frameworks. mdpi.com
While this compound itself is a monodentate ligand and thus not suitable as a primary linker for forming a 3D framework, it could potentially be used in two ways:
As a functionalizing agent: It could be incorporated into a larger, multitopic linker to add specific properties to the MOF's pores.
As a modulating ligand: It could be used during MOF synthesis to control the nucleation and growth of crystals or to cap metal clusters, thereby influencing the final topology of the framework.
The bulky nature of the phenyl and o-tolyl groups would create significant steric influence within the pores of a MOF, potentially affecting its gas sorption and separation properties.
Supramolecular Chemistry Involving Pyrazole Scaffolds
Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. In N-unsubstituted pyrazoles, the N-H group is a hydrogen bond donor, and the N2 atom is an acceptor, leading to the formation of well-defined supramolecular assemblies like dimers, trimers, or catemers (chains).
Since this compound has its N1 position blocked, it cannot form the classic N-H···N hydrogen bonds that dominate the supramolecular chemistry of many other pyrazoles. However, its supramolecular assembly would be governed by other, weaker interactions:
π-π Stacking: The presence of two aromatic rings (phenyl and tolyl) provides ample opportunity for π-π stacking interactions, which could play a significant role in its crystal packing.
C-H···π Interactions: Hydrogen atoms from one molecule can interact with the electron clouds of the aromatic rings of a neighboring molecule.
Halogen Bonding: The bromine atom at the 5-position can act as a halogen bond donor, interacting with Lewis bases.
These interactions would collectively direct the formation of a complex three-dimensional architecture in the solid state.
Design Principles for Pyrazole-Based Ligands with Enhanced Binding Affinity and Selectivity
Designing pyrazole-based ligands with specific properties for metal coordination requires the strategic modification of the pyrazole scaffold. The goal is to tune the electronic and steric properties of the ligand to achieve high affinity and selectivity for a target metal ion.
Key design principles applicable to a scaffold like this compound include:
Steric Control: The size and conformation of substituents are crucial. The o-tolyl group on N1 and the phenyl group on C3 create a sterically hindered coordination pocket around the N2 donor atom. This steric bulk can enhance selectivity for metal ions with specific coordination geometries that can accommodate such large ligands and may prevent the coordination of multiple ligands to smaller metal ions.
Electronic Tuning: The electronic properties of the ligand influence the strength of the metal-ligand bond. The bromo group at the C5 position is an electron-withdrawing group, which reduces the electron density on the pyrazole ring and lowers the basicity of the N2 donor atom. This can weaken the coordinate bond compared to an unsubstituted pyrazole. Replacing the bromo group with an electron-donating group (e.g., methoxy) would increase the ligand's donor strength.
Introduction of Chelating Groups: To increase binding affinity and stability (the chelate effect), additional coordinating groups can be introduced onto the phenyl or tolyl substituents. For example, placing a hydroxyl or amino group at the ortho position of the C3-phenyl ring would create a bidentate N,O- or N,N-chelating ligand, dramatically increasing its binding affinity for metal ions.
Table 2: Effect of Substituents on Ligand Properties
| Substituent | Position | Effect | Impact on Coordination |
| o-Tolyl | N1 | Steric Hindrance: Bulky group near the coordination site. | Influences coordination geometry; enhances selectivity. |
| Phenyl | C3 | Steric Bulk & Electronic Effects: Large aromatic group. | Contributes to steric hindrance; can be functionalized. |
| Bromo | C5 | Electron Withdrawing: Reduces electron density on the ring. | Decreases the basicity of the N2 donor atom, potentially weakening the M-N bond. |
By carefully selecting and positioning substituents on the pyrazole core, ligands can be rationally designed to target specific metal ions for applications ranging from catalysis to materials science.
Mechanistic Insights into Biological Activities of Pyrazole Derivatives
Structure-Activity Relationship (SAR) Studies for Biological Target Engagement
Structure-Activity Relationship (SAR) studies on pyrazole (B372694) derivatives reveal key insights into how specific structural features influence biological activity. For 1,3,5-trisubstituted pyrazoles, the nature and position of the substituents dictate the interaction with enzymes and receptors.
N1-Substituent: The N1-phenyl ring (in this case, an o-tolyl group) is crucial for the orientation of the molecule within the binding pockets of many enzymes. The ortho-methyl group on the tolyl ring may introduce steric hindrance that can enhance selectivity for certain kinases by preventing clashes with specific amino acid residues, a factor known to be important for differentiating between targets like cyclin-dependent kinase 2 (CDK2). mdpi.com
C3-Substituent: The phenyl group at the C3 position contributes to the molecule's hydrophobicity and can form critical pi-pi stacking or hydrophobic interactions within a target's active site. The affinity of pyrazole derivatives toward enzymes like CYP2E1 has been shown to be significantly influenced by the presence of a phenyl group at this position. nih.gov
C5-Substituent: The halogen at the C5 position, a bromo group, is an electron-withdrawing group that can alter the electronic distribution of the pyrazole ring and participate in halogen bonding. In various heterocyclic inhibitors, halogen substituents are known to enhance binding affinity. For some pyrazole derivatives, electron-withdrawing groups have been found to be beneficial for certain biological activities, such as antibacterial potency. mdpi.com
The combination of these three groups—the bulky, hydrophobic N1-o-tolyl, the C3-phenyl for aromatic interactions, and the C5-bromo for electronic modulation—creates a unique profile that likely directs its engagement with specific biological targets.
Pyrazole Derivatives as Enzyme Modulators and Inhibitors
The pyrazole scaffold is a common feature in a wide array of enzyme inhibitors, targeting proteins involved in cell cycle regulation, inflammation, and neurological pathways.
Numerous pyrazole derivatives have been identified as potent inhibitors of protein kinases, which are critical regulators of cell signaling and proliferation. Their mechanism often involves competing with ATP for the kinase's binding site.
Molecular docking studies on various 1H-pyrazole derivatives have shown that they can effectively bind to the ATP pocket of kinases such as VEGFR-2, Aurora A, and CDK2. nih.govresearchgate.net A series of 1,3,4-triarylpyrazoles demonstrated inhibitory activity against a panel of kinases including AKT1, BRAF V600E, EGFR, and PDGFRβ. mdpi.comdntb.gov.ua
Specifically, certain novel pyrazole derivatives have been developed as potent CDK2 inhibitors. rsc.orgrsc.org One such compound induced cell cycle arrest at the G1 phase and promoted apoptosis, with an IC50 value of 3.82 μM against CDK2. rsc.orgrsc.org Molecular dynamics simulations confirmed the stability of these compounds within the CDK2 catalytic domain. rsc.orgrsc.org Docking studies suggest that the pyrazole core interacts with key amino acids in the hinge region of the kinase, such as Met108 and Leu107, while other substituents form additional stabilizing contacts. mdpi.com
| Compound Class | Target Kinase | Activity (IC50) | Reference |
|---|---|---|---|
| Novel Pyrazole Derivative (Comp. 4) | CDK2/cyclin A2 | 3.82 μM | rsc.orgrsc.org |
| Novel Pyrazole Derivative (Comp. 9) | CDK2/cyclin A2 | 0.96 μM | rsc.org |
| 1,3,5-Trisubstituted Pyrazole (Comp. 10d) | ERK | Potent Inhibition | nih.gov |
| 1,3,4-Triarylpyrazole (Comp. 6) | AKT1, BRAF, EGFR | Activity at 100 μM | mdpi.com |
Diaryl pyrazoles are well-known for their anti-inflammatory properties, which are often mediated through the inhibition of cyclooxygenase (COX) enzymes. The selective COX-2 inhibitor Celecoxib features a 1,5-diaryl pyrazole scaffold. SAR studies show that a sulfonamide moiety is often crucial for selective binding to the COX-2 active site, a feature absent in 5-Bromo-3-phenyl-1-(o-tolyl)-1H-pyrazole. nih.gov
However, the core pyrazole structure itself is important for interacting with the COX active site. Molecular docking studies of various pyrazole derivatives show that the pyrazole ring and its aryl substituents can fit into the hydrophobic channel of both COX-1 and COX-2. dergipark.org.tr Key interactions often involve hydrogen bonds with residues like Arg120 and hydrophobic interactions with Val509 and Ala513. nih.govresearchgate.net The phenyl ring at the C3 position is considered essential for interaction with the COX-2 enzyme. proquest.com While the target compound may not be a highly selective COX-2 inhibitor due to the lack of a sulfonamide group, it could still exhibit non-selective COX inhibition.
| Compound Class | Target Enzyme | Binding Affinity / Docking Score (kcal/mol) | Reference |
|---|---|---|---|
| Hybrid Pyrazole Analogue (5u) | COX-2 | -12.907 | nih.gov |
| Hybrid Pyrazole Analogue (5s) | COX-2 | -12.24 | nih.gov |
| Celecoxib (Reference) | COX-2 | -9.924 | nih.gov |
| 4,5-dihydro-1H-pyrazole derivative | COX-2 | -9.434 | proquest.com |
Acetylcholinesterase (AChE): A series of 3-aryl-1-phenyl-1H-pyrazole derivatives, which are structurally very similar to the target compound, have been evaluated as inhibitors of acetylcholinesterase, an enzyme targeted in the treatment of Alzheimer's disease. nih.govnih.govresearchgate.net Many of these compounds showed potent AChE inhibition in the nanomolar to low micromolar range. nih.govnih.gov SAR studies revealed that halogen substituents on the C3-aryl ring influenced potency, with chloro derivatives being more effective than fluoro derivatives. nih.govresearchgate.net For example, N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzenamine exhibited an IC50 value of 63.1 μM (pIC50 = 4.2). nih.gov
Telomerase: Telomerase is an enzyme crucial for cancer cell immortality and a key target for anticancer drug development. Several classes of pyrazole derivatives have been identified as telomerase inhibitors. nih.govnih.gov A series of N-substituted-dihydropyrazole derivatives were designed as telomerase inhibitors, with the most potent compound showing an IC50 value of 0.98 μM. nih.gov Another study on aryl-2H-pyrazole derivatives identified an inhibitor with an IC50 of 0.9 μM. nih.gov Molecular docking simulations suggest these compounds bind effectively to the telomerase active site. nih.gov
Molecular Mechanisms of Anti-proliferative Action (e.g., Apoptosis Induction, Cell Cycle Arrest)
The anti-proliferative effects of pyrazole derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and halt the cell division cycle.
Apoptosis Induction: Many pyrazole compounds exert their anticancer effects by triggering apoptosis through various signaling pathways.
ROS Generation: One study on a 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole showed it induced apoptosis in triple-negative breast cancer cells by elevating the levels of reactive oxygen species (ROS). nih.gov
Caspase Activation: The increase in ROS subsequently leads to the activation of executioner caspases, such as caspase-3, which orchestrates the dismantling of the cell. nih.gov Other pyrazoles have been shown to activate caspase-3/7, confirming apoptosis as the primary mechanism of cell death. mdpi.com
Bcl-2 Family Modulation: Some pyrazole derivatives induce apoptosis by modulating the expression of Bcl-2 family proteins. nih.gov Specifically, they cause the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. nih.gov
Cell Cycle Arrest: In addition to inducing apoptosis, pyrazole derivatives can inhibit cancer cell proliferation by causing cell cycle arrest at different phases.
G1 Phase Arrest: Pyrazole-based CDK2 inhibitors have been shown to cause a significant arrest of the cell cycle in the G1 phase, preventing cells from entering the S phase of DNA replication. rsc.orgrsc.org
S Phase Arrest: A diaryl pyrazole derivative was found to induce cell cycle arrest in the S phase in MDA-MB-468 breast cancer cells. nih.gov
G2/M Phase Arrest: Studies on 1,3-diarylpyrazolones showed that their substitution pattern influenced the phase of arrest; di-halo-aryl compounds arrested the cell cycle at the G2/M phase, while mono-halo compounds caused a G0/G1 arrest. nih.gov Another pyrazole compound, PTA-1, was also found to arrest cells in the S and G2/M phases. mdpi.com
| Compound Class | Cell Line | Mechanism | Reference |
|---|---|---|---|
| 1,3-Diaryl-dihydropyrazole | MDA-MB-468 (Breast) | S Phase Arrest, Apoptosis via ROS | nih.gov |
| 5-(4-bromophenyl)-pyrazol-3-one | A549 (Lung) | G0/G1 Phase Arrest | nih.gov |
| Pyrazole-based CDK2 Inhibitor | HCT-116 (Colon) | G1 Phase Arrest, Apoptosis | rsc.orgrsc.org |
| Benzo[d]thiazole Pyrazole | MDA-MB-231 (Breast) | Apoptosis (Bax up, Bcl-2 down) | nih.gov |
Binding Affinities and Interaction Modes with Specific Biological Macromolecules (e.g., Proteins, Receptors)
The biological activity of pyrazole derivatives is fundamentally determined by their binding affinity and interaction mode with target macromolecules. Computational and experimental studies have elucidated these interactions for various analogues.
Kinases: Molecular docking of pyrazole derivatives into kinase active sites consistently shows binding in the ATP-competitive pocket. nih.govresearchgate.net For CDK2, potent pyrazole inhibitors adopt a binding mode similar to known inhibitors, forming hydrogen bonds with the hinge region. rsc.orgrsc.org The binding energy for a pyrazole-based CDK2 inhibitor was calculated to be -7.676 Kcal/mol. mdpi.com
COX Enzymes: Docking studies reveal that the pyrazole core and its aryl substituents establish hydrophobic and van der Waals interactions within the COX active site. dergipark.org.tr For selective COX-2 inhibitors, a key interaction involves the insertion of a sulfonamide group into a secondary pocket, an interaction unavailable to the title compound. nih.gov However, hydrogen bonding with residues like Tyr355 and Arg120 is also observed for the pyrazole scaffold. mdpi.com
Acetylcholinesterase: For 3-aryl-1-phenyl-1H-pyrazole inhibitors of AChE, docking studies show that the N1-phenyl ring interacts with the peripheral anionic site (PAS) of the enzyme, while the C3-aryl ring extends into the catalytic active site (CAS). nih.gov Specific interactions include pi-pi stacking with residues like Tyr334 and Trp84. nih.gov
Other Proteins: The binding affinity of pyrazoles can vary significantly depending on the protein. For CYP2E1, the introduction of substituents on the pyrazole ring generally improves binding through enhanced hydrophobic contacts, with Kd values differing by over 800-fold between pyrazole and tetrahydroindazole. nih.gov
The binding mode is a composite of hydrogen bonds, hydrophobic interactions, and sometimes halogen or pi-pi stacking, collectively determining the compound's affinity and specificity for its target protein.
Influence of Substituent Effects on Molecular Recognition and Mechanistic Action
The biological activity of pyrazole derivatives is profoundly influenced by the nature and position of various substituents on the pyrazole core and its associated aryl rings. In the case of this compound, the interplay between the electronic and steric properties of the bromo, phenyl, and o-tolyl groups dictates its interaction with biological targets and its subsequent mechanistic action. Understanding these substituent effects is crucial for elucidating the molecule's structure-activity relationship (SAR).
The pyrazole nucleus itself is a versatile scaffold known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific biological profile of a pyrazole derivative is largely determined by the substituents at the N1, C3, and C5 positions. These substituents modulate the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and conformation, which in turn affect its absorption, distribution, metabolism, excretion (ADME) profile, and its ability to bind to specific biological macromolecules.
The Role of the 5-Bromo Substituent:
The presence of a bromine atom at the 5-position of the pyrazole ring is expected to significantly impact the compound's biological activity through several mechanisms:
Electronic Effects: Bromine is an electron-withdrawing group, which can influence the acidity of the pyrazole ring and its ability to participate in hydrogen bonding. This alteration in electron density can affect the strength of interactions with amino acid residues in the active site of a target protein.
Lipophilicity: The bromo group increases the lipophilicity of the molecule. This can enhance its ability to cross cell membranes and reach intracellular targets. However, excessive lipophilicity can also lead to non-specific binding and toxicity.
Steric Hindrance: The size of the bromine atom can introduce steric hindrance, which may either promote or hinder binding to a target, depending on the topography of the binding site. This steric influence can contribute to the selectivity of the compound for a particular enzyme or receptor.
Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in a biological target. This can be a critical factor in determining the binding affinity and orientation of the molecule within the active site.
Research on other brominated heterocyclic compounds has demonstrated that the introduction of a bromine atom can lead to enhanced biological activity. For instance, in some series of anticancer agents, brominated derivatives have shown increased potency.
The Influence of the 3-Phenyl Group:
The phenyl group at the 3-position is a common feature in many biologically active pyrazole derivatives. Its contribution to molecular recognition includes:
Hydrophobic Interactions: The aromatic phenyl ring can engage in hydrophobic interactions with nonpolar regions of a biological target. These interactions are often crucial for the initial recognition and binding of the ligand.
Pi-Pi Stacking: The phenyl ring can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the binding pocket of a protein. These stacking interactions can significantly contribute to the stability of the ligand-protein complex.
Cation-Pi Interactions: The electron-rich π-system of the phenyl ring can interact favorably with cationic residues like lysine (B10760008) and arginine.
The Impact of the 1-(o-tolyl) Substituent:
The o-tolyl group at the N1 position of the pyrazole ring introduces both steric and electronic effects that are critical for molecular recognition and mechanistic action:
Steric Bulk: The presence of the methyl group at the ortho position of the phenyl ring introduces significant steric bulk. This can restrict the rotation of the tolyl ring, leading to a more conformationally constrained molecule. This conformational rigidity can be advantageous if it pre-organizes the molecule into a bioactive conformation, but it can also be detrimental if it prevents the molecule from adopting the necessary orientation for binding.
Hydrophobic Interactions: The methyl group of the tolyl substituent provides an additional hydrophobic contact point, which can enhance binding to hydrophobic pockets in a target protein.
Electronic Effects: The methyl group is weakly electron-donating, which can subtly influence the electronic properties of the pyrazole ring system.
The steric hindrance from the o-tolyl group can play a crucial role in the selectivity of the compound. By preventing binding to certain off-targets that cannot accommodate its bulk, the o-tolyl group may confer a more specific biological activity profile.
Synergistic Effects and Molecular Recognition:
For example, in the context of enzyme inhibition, the phenyl and tolyl groups might anchor the molecule within the active site through hydrophobic and π-stacking interactions, while the bromo group could form a key halogen bond with a specific residue, leading to potent inhibition. The steric clash of the o-tolyl group might prevent the molecule from binding to a related but structurally different enzyme, thus ensuring selectivity.
The following table summarizes the potential contributions of each substituent to the molecular recognition and mechanistic action of this compound.
| Substituent | Position | Potential Influence on Molecular Recognition and Mechanistic Action |
| Bromo | C5 | - Increases lipophilicity, potentially enhancing membrane permeability.- Acts as an electron-withdrawing group, modulating the electronic properties of the pyrazole ring.- Can participate in halogen bonding with target macromolecules.- Introduces steric bulk, influencing binding selectivity. |
| Phenyl | C3 | - Engages in hydrophobic interactions with nonpolar regions of the target.- Participates in π-π stacking with aromatic amino acid residues.- Can form cation-π interactions with positively charged residues. |
| o-Tolyl | N1 | - Introduces significant steric hindrance, leading to conformational restriction and potentially enhancing selectivity.- The methyl group provides an additional hydrophobic contact point.- The methyl group is weakly electron-donating, subtly altering the electronic character of the pyrazole system. |
Applications in Advanced Materials Science and Catalysis
Pyrazole-Containing Polymers for Tailored Material Properties
The incorporation of pyrazole (B372694) rings into polymer chains is a strategic approach to developing materials with customized and enhanced properties. ias.ac.in These heterocyclic units can be integrated into the main or side chains of polymers, leading to materials with high thermal stability, improved mechanical strength, and specific optical properties. ias.ac.in
Researchers have synthesized various pyrazole-containing polymers, such as polyamides and poly(p-phenylenevinylene) derivatives, demonstrating their potential. ias.ac.inresearchgate.net For instance, heterocyclic polyamides containing pyrazole rings exhibit advanced characteristics, including good solubility in organic solvents and high mechanical strength. ias.ac.in The conjugation effect between the amide and pyrazole groups, coupled with the intermolecular forces enhanced by the amide's covalent bond, contributes to these improved dynamical and mechanical properties. ias.ac.in
Furthermore, soluble poly(p-phenylenevinylene) derivatives featuring 1,3,4-oxadiazole (B1194373) and pyrazole rings have been synthesized. These polymers are noted for their solubility in common organic solvents and good thermal stability, with glass-transition temperatures around 150°C. researchgate.net The investigation of novel polymers like poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate) in thin-film form highlights the ongoing exploration of their optical and dispersion parameters for specialized applications. researchgate.net
Properties of Pyrazole-Containing Polymers
| Polymer Type | Key Features and Properties | Potential Applications | Source |
|---|---|---|---|
| Heterocyclic Polyamides | High thermal stability, high mechanical strength, solubility in organic solvents, bio-activity. | Advanced functional materials, biomedical applications. | ias.ac.in |
| Poly(p-phenylenevinylene) Derivatives | Soluble in common organic solvents, good thermal stability (Tg ~150°C), n-type electroluminescence. | Organic electronics, electroluminescent materials. | researchgate.net |
| Poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate) | Forms stable thin films, exhibits specific optical and dispersion properties. | Optical coatings, specialized films. | researchgate.net |
Functional Materials Development (e.g., Conductive, Optical, Photovoltaic Materials)
The intrinsic photophysical and electronic properties of the pyrazole ring make its derivatives prime candidates for the development of advanced functional materials. mdpi.com Pyrazoles are utilized in a range of applications, including sensors, fluorescent dyes, and components for optoelectronic devices like organic light-emitting diodes (OLEDs). researchgate.netmdpi.comglobalresearchonline.net
Pyrazole derivatives with conjugation properties often exhibit unique photophysical characteristics that can be harnessed for developing organic materials and chemical sensors. mdpi.com The optical activities of these compounds have led to their use in transistors, photoresists, and electrophotography. ias.ac.in For example, certain conjugated polymers containing pyrazole rings have been identified as n-type electroluminescent materials, which are crucial for the development of electronic devices. researchgate.net The pyrazole ring's ability to participate in conjugated systems allows for the fine-tuning of the material's electronic bandgap and light-emitting properties.
Applications of Pyrazole Derivatives in Functional Materials
| Material Type | Role of Pyrazole Derivative | Example Application | Source |
|---|---|---|---|
| Optical Materials | Acts as a core chromophore or fluorophore. | Fluorescent dyes and labels for biological staining. | globalresearchonline.netjetir.org |
| Conductive Polymers | Serves as an electron-deficient unit in conjugated backbones. | n-type electroluminescent materials for OLEDs. | researchgate.netresearchgate.net |
| Sensors | Provides a binding site and a signaling unit for ion detection. | Anion sensors (e.g., for acetate). | ias.ac.inmdpi.com |
| Photoresists | Contributes to the material's photochemical properties. | Microelectronics fabrication. | ias.ac.in |
Pyrazole Derivatives in Catalysis
Pyrazole derivatives are exceptionally versatile as ligands in coordination chemistry, leading to significant applications in catalysis. researchgate.netnih.gov They can coordinate with a wide array of transition metals to form stable complexes that act as efficient catalysts for various organic transformations, including crucial carbon-carbon bond-forming reactions. jetir.orguab.cat
Pyrazole-based ligands are employed in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, the catalyst and reactants are in the same phase, which often leads to high selectivity and well-understood reaction mechanisms. youtube.com For instance, palladium(II) complexes with N1-substituted pyrazolic hybrid ligands have proven to be efficient homogeneous catalysts for the Heck reaction, a vital method for C-C bond formation. uab.cat Similarly, nickel(II) and ruthenium(II) complexes with pyrazole ligands have been explored for their utility in homogeneous catalytic processes. southwales.ac.uk
While homogeneous catalysts can be difficult to separate from the reaction products, heterogeneous catalysts exist in a different phase, facilitating easier recovery and recycling. youtube.com Some pyrazole-based systems have shown potential in this area. For example, certain protic pyrazole complexes have been observed to catalyze the Mizoroki-Heck reaction through a mechanism that appears to be heterogeneous. rsc.org This dual applicability underscores the adaptability of pyrazole ligands in designing catalytic systems tailored for specific industrial or laboratory needs.
Examples of Pyrazole Ligands in Catalysis
| Catalysis Type | Metal Center | Reaction Catalyzed | Key Finding | Source |
|---|---|---|---|---|
| Homogeneous | Palladium (Pd) | Heck cross-coupling | N1-substituted pyrazole-ether ligands form efficient catalysts. | uab.cat |
| Homogeneous | Ruthenium (Ru) | Various | Novel Ru(II) pyrazole complexes synthesized for catalytic applications. | southwales.ac.uk |
| Heterogeneous | Not specified | Mizoroki-Heck reaction | Catalysis with protic pyrazole complexes appears to proceed heterogeneously based on mechanistic studies. | rsc.org |
Protic pyrazoles, which are N-unsubstituted, possess a proton-responsive NH group that can actively participate in catalytic cycles. researchgate.netnih.gov This functionality enables metal-ligand bifunctional cooperation, where the ligand is not merely a spectator but plays a direct role in substrate activation and transformation. rsc.org
When a protic pyrazole coordinates to a Lewis acidic metal center, the acidity of its NH proton increases significantly. nih.govmdpi.com This enhanced acidity facilitates deprotonation and allows the pyrazole ligand to switch its coordination mode. mdpi.com The NH group can act as a hydrogen-bond donor or a Brønsted acid-base site, which is crucial for many catalytic reactions. rsc.org
Protic pyrazole complexes have been successfully used in a variety of catalytic transformations, including:
Transfer Hydrogenation : The NH group can participate in hydrogen transfer steps, for instance, in the reduction of ketones and nitriles. nih.govmdpi.com Theoretical calculations suggest that outer-sphere hydrogen transfer from a hydrido-pyrazole intermediate is a facile process. nih.gov
Dehydrogenation of Formic Acid : Iridium(III) complexes with 2-(1H-pyrazol-3-yl)pyridine ligands promote hydrogen evolution from formic acid, where the deprotonation of the azole unit enhances electron donation to the metal center. mdpi.com
C-C Bond Formation : Protic pyrazole complexes and their conjugate bases have been reported to catalyze reactions such as the Mizoroki-Heck and Sonogashira reactions. rsc.org
This cooperative action between the metal center and the protic pyrazole ligand offers a powerful strategy for designing highly efficient and selective catalysts. rsc.org
Future Perspectives and Research Directions for 5 Bromo 3 Phenyl 1 O Tolyl 1h Pyrazole
Development of Novel Synthetic Routes with Improved Sustainability and Atom Economy
Key areas of investigation will include:
Green Chemistry Methodologies: The application of green chemistry principles is paramount. This includes the use of environmentally benign solvents (like water), solvent-free reaction conditions, and renewable starting materials. benthamdirect.comresearchgate.net Energy-efficient techniques such as microwave-assisted and ultrasound-assisted synthesis are expected to play a larger role, as they can significantly reduce reaction times and energy consumption. rsc.orgnih.gov
Atom Economy: Synthetic routes that maximize the incorporation of all starting materials into the final product, a concept known as atom economy, will be a major focus. researchgate.net Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the essential parts of all starting materials, are a promising strategy for achieving high atom economy in the synthesis of complex pyrazole (B372694) derivatives. mdpi.com
Catalysis: The development and use of recyclable and environmentally friendly catalysts will be crucial. researchgate.net This moves away from stoichiometric reagents that generate significant waste. Research into novel catalytic systems can lead to milder reaction conditions and improved yields. researchgate.net
The table below summarizes key green synthesis strategies applicable to pyrazole derivatives.
| Strategy | Description | Key Benefits |
| Microwave/Ultrasound Assistance | Using microwave or ultrasonic irradiation to accelerate reactions. | Reduced reaction times, increased yields, lower energy consumption. benthamdirect.comrsc.org |
| Solvent-Free Reactions | Conducting reactions without a solvent medium. | Reduced solvent waste, simplified purification, lower environmental impact. benthamdirect.comnih.gov |
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a one-pot synthesis. | High atom economy, operational simplicity, increased efficiency. researchgate.netmdpi.com |
| Green Catalysts | Employing renewable, non-toxic, and recyclable catalysts. | Reduced waste, enhanced sustainability, milder reaction conditions. researchgate.net |
Advanced Computational Approaches for Predictive Modeling and Drug Discovery
Computational chemistry has become an essential tool for accelerating the drug discovery process, offering a cost-effective and efficient way to design and evaluate new therapeutic agents. eurasianjournals.com For 5-Bromo-3-phenyl-1-(o-tolyl)-1H-pyrazole, advanced computational methods will be instrumental in predicting its biological activities, understanding its interactions with molecular targets, and guiding the design of new derivatives with optimized pharmacological profiles.
Future computational research will likely involve:
Molecular Modeling: Techniques like homology modeling and molecular docking will be used to predict the binding modes and affinities of this compound derivatives with various biological targets, such as enzymes and receptors. eurasianjournals.commdpi.com
Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can provide detailed insights into the electronic structure, reactivity, and molecular properties of the compound, helping to rationalize its behavior and predict its stability. eurasianjournals.comresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can explore the dynamic behavior and conformational flexibility of the molecule and its complexes with biological targets, offering a more realistic picture of the molecular interactions. eurasianjournals.com
Machine Learning and Deep Learning: The integration of machine learning and deep learning algorithms can accelerate the screening of virtual libraries of pyrazole derivatives, predict their activity, and identify the most promising candidates for synthesis and experimental testing. eurasianjournals.comnih.gov These approaches have already been used to generate and screen vast libraries of pyrazole-based structures to identify potential inhibitors for targets like the SARS-CoV-2 main protease. nih.gov
Exploration of New Mechanistic Pathways and Reactivity Patterns
A deeper understanding of the chemical reactivity of this compound is essential for its effective utilization as a synthetic building block. The interplay between the pyrazole core and its phenyl, o-tolyl, and bromo substituents dictates its reactivity. Future research will aim to elucidate new mechanistic pathways and explore novel transformations.
Key research directions include:
Functionalization of the Bromo Group: The bromine atom at the 5-position is a key functional handle for further molecular elaboration. Future studies will explore its reactivity in a wide range of transition-metal-catalyzed cross-coupling reactions to introduce new substituents and build molecular complexity. mdpi.com
Regioselectivity Studies: Investigating the regioselectivity of electrophilic substitution reactions on the pyrazole ring is crucial. The electronic effects of the existing substituents will direct incoming groups, and understanding these patterns is vital for controlled synthesis. reddit.com
Novel Cycloaddition Reactions: The pyrazole ring can participate in various cycloaddition reactions. Exploring the reactivity of the system in reactions like [2+2] cycloadditions could lead to the synthesis of novel polycyclic structures with interesting properties. nih.gov
Mechanistic Investigations: Detailed mechanistic studies, potentially combining experimental and computational approaches, will be employed to understand the underlying pathways of key reactions. This knowledge is critical for optimizing reaction conditions and expanding the synthetic utility of the scaffold. rsc.org
Rational Design of Pyrazole Derivatives for Specific Molecular Target Interaction
The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. frontiersin.org This makes this compound an excellent starting point for the rational design of new therapeutic agents. By systematically modifying its structure, researchers can develop derivatives that interact specifically and potently with desired molecular targets. nih.gov
Future efforts in this area will focus on:
Structure-Activity Relationship (SAR) Studies: Extensive SAR studies will be conducted to understand how different substituents on the phenyl and tolyl rings, or replacements for the bromo group, affect biological activity. researchgate.netnih.gov This involves synthesizing a library of analogues and evaluating their effects on specific targets.
Target-Oriented Design: Based on the three-dimensional structures of target proteins, derivatives will be designed to maximize binding affinity and selectivity. This approach has been successfully used to develop pyrazole-based inhibitors for a range of targets, including protein kinases (like CDK and PI3K), carbonic anhydrases, and viral proteases. nih.govnih.govnih.gov
Fragment-Based Drug Discovery: The pyrazole core can be used as a central fragment to build more complex molecules. By identifying how small molecular fragments bind to a target, larger, more potent inhibitors can be assembled.
Optimization of Pharmacokinetic Properties: In addition to potency, the rational design process will focus on optimizing drug-like properties, such as solubility, metabolic stability, and bioavailability, to ensure that the designed molecules have the potential to become effective drugs.
The table below lists examples of molecular targets for which pyrazole derivatives have been designed.
| Molecular Target | Therapeutic Area | Example |
| Protein Kinases (e.g., CDK, BTK) | Cancer | Design of selective inhibitors for various cancer cell lines. nih.gov |
| Carbonic Anhydrase (hCA I & II) | Glaucoma, Epilepsy | Development of potent inhibitors with low nanomolar efficacy. nih.gov |
| SARS-CoV-2 Main Protease (Mpro) | Antiviral (COVID-19) | Integrated computational and synthetic approaches to discover novel inhibitors. nih.gov |
| Tubulin | Cancer | Synthesis of conjugates that inhibit tubulin polymerization. mdpi.com |
Expanding Applications in Emerging Fields of Chemical Science and Technology
While the primary focus for many pyrazole derivatives has been in medicine and agrochemicals, the unique properties of scaffolds like this compound open doors to applications in other emerging areas of science and technology. benthamdirect.comnbinno.com Future research will explore the utility of this compound and its derivatives beyond traditional fields.
Potential emerging applications include:
Materials Science: Pyrazole derivatives can be incorporated into polymers and supramolecular assemblies. Their ability to coordinate with metal ions makes them interesting candidates for the development of new functional materials, such as sensors, catalysts, or organic light-emitting diodes (OLEDs). mdpi.com
Agrochemicals: The pyrazole core is present in many commercial herbicides and fungicides. nbinno.com Further derivatization of this compound could lead to the discovery of new agrochemicals with improved efficacy and better environmental profiles.
Chemical Probes: Fluorescently tagged or biotinylated derivatives could be developed as chemical probes to study biological processes. These tools are invaluable for visualizing and understanding the role of specific proteins or pathways in living systems.
The continued exploration of this compound, driven by principles of sustainability, computational design, and a deep understanding of its chemical nature, promises to yield significant advancements across a spectrum of scientific disciplines.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Bromo-3-phenyl-1-(o-tolyl)-1H-pyrazole, and how can regioselectivity be controlled in pyrazole formation?
- Methodology : Two primary approaches are described in literature:
- Multi-step synthesis : Sequential functionalization via condensation reactions (e.g., using chlorinated intermediates and nucleophilic substitutions) to introduce bromine and aryl groups. Regioselectivity is controlled by steric/electronic effects of substituents and reaction temperature .
- One-pot multicomponent reactions : Efficient assembly using arylcarbohydrazides, dialkyl acetylenedicarboxylates, and isocyanides under neutral conditions. This method minimizes side products and enhances regioselectivity through optimized stoichiometry .
Q. How can X-ray crystallography validate the structural configuration of halogenated pyrazole derivatives?
- Experimental Design : Single-crystal X-ray diffraction (SC-XRD) is essential for resolving positional ambiguities of bromine and aryl groups. For example, cryogenic data collection (100 K) improves resolution, with R-factors <0.05 indicating high accuracy. Complementary density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) validate bond angles and torsional strain .
Q. What analytical techniques are critical for characterizing pyrazole derivatives?
- Workflow :
- NMR spectroscopy : 1H/13C NMR identifies substituent patterns and detects isomeric impurities (e.g., distinguishing C-3 vs. C-5 substitution).
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula, particularly for brominated derivatives.
- HPLC-PDA : Assesses purity (>95%) and monitors reaction progress .
Advanced Research Questions
Q. How do electronic effects of substituents influence the bioactivity of pyrazole-based microtubule inhibitors?
- SAR Strategy : Systematic substitution at the pyrazole C-3/C-4 positions with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups modulates tubulin binding. For example, 4-ethoxy substituents enhance antiproliferative activity (IC₅₀ <1 µM) by optimizing hydrophobic interactions with the colchicine site. Computational docking (AutoDock Vina) and in vitro tubulin polymerization assays are used to validate these effects .
Q. How should discrepancies between computational predictions and experimental data for pyrazole derivatives be addressed?
- Resolution Protocol :
- Re-optimize DFT parameters : Include exact-exchange terms (e.g., hybrid functionals like B3LYP) to improve thermochemical accuracy.
- Reassess solvation models : Polarizable continuum models (PCM) better approximate experimental conditions.
- Validate with SC-XRD : Compare predicted vs. observed bond lengths (mean Δ <0.03 Å) to identify systematic errors .
Q. What cryogenic crystallographic techniques enhance structural resolution of halogenated pyrazoles?
- Protocol : Data collection at 100 K reduces thermal motion artifacts. For brominated derivatives, high-flux synchrotron radiation (λ = 0.7–1.0 Å) improves anomalous dispersion signals. Multi-scan absorption corrections (e.g., SADABS) refine data quality, achieving data-to-parameter ratios >12:1 .
Q. How do phosphine ligands affect catalytic functionalization of pyrazole C-4 positions?
- Design Considerations : Bulky ligands (e.g., BippyPhos) enhance steric control in palladium-catalyzed cross-couplings. For example, Suzuki-Miyaura reactions with 5-Bromo-pyrazoles show >90% yield when using di-tert-butylphosphino ligands, minimizing homocoupling byproducts .
Q. What toxicological screening protocols are required for pyrazole derivatives before in vivo studies?
- Safety Assessment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
